molecular formula C10H14O2 B1598613 4-Tert-butylbenzene-1,3-diol CAS No. 2206-50-0

4-Tert-butylbenzene-1,3-diol

Cat. No.: B1598613
CAS No.: 2206-50-0
M. Wt: 166.22 g/mol
InChI Key: YBKODUYVZRLSOK-UHFFFAOYSA-N
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Description

4-Tert-butylbenzene-1,3-diol, also known as 4-tert-butylcatechol, is an organic compound with the molecular formula C10H14O2. It is a derivative of catechol, featuring a tert-butyl group at the 4-position of the benzene ring. This compound is known for its antioxidative properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the alkylation of catechol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced at the 4-position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of tert-butyl chloride and catechol in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

4-Tert-butylbenzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidative properties.

    Industry: It is used as a stabilizer in the production of various chemicals and materials.

Mechanism of Action

The antioxidative properties of 4-tert-butylbenzene-1,3-diol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound interacts with reactive oxygen species (ROS) and other free radicals, preventing them from causing cellular damage. The molecular targets include enzymes and proteins involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Catechol: The parent compound of 4-tert-butylbenzene-1,3-diol, lacking the tert-butyl group.

    Hydroquinone: Another dihydroxybenzene derivative with antioxidative properties.

    4-tert-Butylphenol: Similar structure but with only one hydroxyl group.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which enhances its stability and antioxidative properties compared to catechol and hydroquinone. This makes it particularly useful in applications requiring long-term stability and resistance to oxidative degradation .

Properties

IUPAC Name

4-tert-butylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKODUYVZRLSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176550
Record name Resorcinol, 4-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2206-50-0
Record name Resorcinol, 4-tert-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol, 4-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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